molecular formula C16H20N8 B6448829 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549017-30-1

3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448829
CAS No.: 2549017-30-1
M. Wt: 324.38 g/mol
InChI Key: FGEXWZGTMKHOTA-UHFFFAOYSA-N
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Description

3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex heterocyclic compound often studied for its potential applications in various scientific fields. This compound features a pyrazine core substituted with a piperazine ring, which further connects to a pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic synthesis:

  • Formation of the Pyrazine Ring: : The pyrazine ring is usually constructed through cyclization reactions involving diamines and diketones under acidic or basic conditions.

  • Substitution with Piperazine: : The introduction of the piperazine ring involves nucleophilic substitution reactions. Piperazine is often reacted with pyrazine derivatives using strong bases like sodium hydride in polar aprotic solvents.

  • Attaching the Pyrimidine Moiety: : The pyrimidine ring is formed via a reaction with aldehydes and amines under controlled heating conditions. Subsequently, it is linked to the piperazine intermediate.

Industrial Production Methods

In industrial settings, the production might be streamlined using:

  • Batch Processing: : Utilizing large reactors where each step is completed sequentially.

  • Flow Chemistry: : Employing continuous flow reactors which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

  • Reduction: : Reduction reactions using hydrogen gas in the presence of palladium on carbon can lead to the hydrogenation of specific groups.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents include alkyl halides for alkylation or sulfonyl chlorides for sulfonation.

Scientific Research Applications

3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile finds extensive use in:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor or ligand for biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

  • Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: : The pyrimidine moiety can interact with active sites of enzymes, leading to inhibition of enzyme activity.

  • Signal Transduction: : It may modulate signaling pathways by binding to specific receptors or interacting with secondary messengers.

  • DNA Intercalation: : The planar structure of the pyrazine and pyrimidine rings allows intercalation into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile shares similarities with:

  • 3-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile: : Similar structure but with a methyl group instead of an ethyl group. This difference can impact binding affinity and selectivity in biological assays.

  • 2-(4-Aminopiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine:

Despite these similarities, this compound is unique due to its specific combination of functional groups, providing distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-3-18-14-10-12(2)21-16(22-14)24-8-6-23(7-9-24)15-13(11-17)19-4-5-20-15/h4-5,10H,3,6-9H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXWZGTMKHOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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